N,N-bis(cyanomethyl)-2-phenoxypropanamide
Overview
Description
N,N-bis(cyanomethyl)-2-phenoxypropanamide: is a chemical compound with the molecular formula C₁₄H₁₄N₂O₂. It is characterized by the presence of two cyanomethyl groups attached to a propanamide backbone, with a phenoxy group at the second carbon position
Synthetic Routes and Reaction Conditions:
Direct Cyanomethylation: The compound can be synthesized through the direct cyanomethylation of 2-phenoxypropanamide using haloacetonitriles. This reaction typically involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the amide, followed by the addition of bromoacetonitrile to introduce the cyanomethyl groups.
Knoevenagel-Bucherer Reaction: Another method involves the Knoevenagel-Bucherer reaction, where 2-phenoxypropanamide is reacted with formaldehyde and ammonium acetate in the presence of a strong base, such as piperidine, to form the bis(cyanomethyl) derivative.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in the manufacturing process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyanomethyl groups are converted to carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the cyano groups to primary amines, resulting in the formation of diamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, amides, and other oxidized derivatives.
Reduction Products: Primary amines, diamines, and other reduced derivatives.
Substitution Products: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
Chemistry: N,N-bis(cyanomethyl)-2-phenoxypropanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: Medicine: It may be explored for its therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which N,N-bis(cyanomethyl)-2-phenoxypropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano groups can act as electrophiles, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
N,N-Bis(cyanomethyl)trifluoromethanesulfonamide: This compound shares the bis(cyanomethyl) structure but has a trifluoromethanesulfonamide group instead of a phenoxy group.
N-nitro-bis(N,N-cyanomethyl) amine: This compound contains a nitro group in addition to the bis(cyanomethyl) structure.
Uniqueness: N,N-bis(cyanomethyl)-2-phenoxypropanamide is unique due to its combination of the phenoxy group and the bis(cyanomethyl) structure, which imparts distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
N,N-bis(cyanomethyl)-2-phenoxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-11(18-12-5-3-2-4-6-12)13(17)16(9-7-14)10-8-15/h2-6,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGCXYVMRGFGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)CC#N)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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